Lithium 4-aminobenzoate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
lithium;4-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.Li/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMSBWLIJHPSTD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=CC=C1C(=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6LiNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50167036 | |
| Record name | Lithium 4-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50167036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16090-06-5 | |
| Record name | Lithium aminobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016090065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium 4-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50167036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium 4-aminobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.573 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | LITHIUM AMINOBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7N3Y7NQ1Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Pathways
Preparation of Lithium 4-aminobenzoate (B8803810)
The preparation of lithium 4-aminobenzoate is a direct acid-base neutralization reaction. In a typical laboratory-scale synthesis, 4-aminobenzoic acid is dissolved in an aqueous solution of lithium hydroxide (B78521) in a stoichiometric ratio. researchgate.net The reaction proceeds readily at room temperature, yielding a solution of this compound. The solid product can then be obtained by evaporation of the solvent.
A patent describing the preparation of 4-aminobenzoic acid through catalytic hydrogenation of 4-nitrobenzoic acid mentions the use of various alkali hydroxides, including lithium hydroxide, to form the corresponding 4-nitrobenzoate (B1230335) salt prior to the reduction step. nih.gov This indicates that the formation of the lithium salt of the acid is a standard and efficient process.
Advanced Synthetic Approaches to 4-aminobenzoate-Containing Materials
The 4-aminobenzoate unit is a versatile building block in the synthesis of more complex materials. Advanced synthetic methodologies are employed to incorporate this moiety into metal-organic frameworks (MOFs), polymers, and other functional materials.
Solvothermal and Solution-Based Synthesis
Solvothermal synthesis is a prominent technique for the preparation of metal-organic frameworks (MOFs) where the 4-aminobenzoate ligand can be incorporated. oiccpress.com This method involves heating a mixture of a metal salt and the organic linker (in this case, 4-aminobenzoic acid or its derivatives) in a sealed vessel containing a solvent at temperatures above the solvent's boiling point. oiccpress.com This approach has been successfully used to create MOFs with high porosity and surface area. nih.gov
For instance, a novel MOF comprising lead ions and ligands derived from 2-carboxybenzaldehyde (B143210) and 4-aminobenzoic acid has been synthesized using a sonochemical approach, which is a variation of solution-based synthesis that utilizes ultrasound to facilitate the reaction. researchgate.net In another example, lamellar hybrid materials, designated as L-MOF-AB, were obtained using 4-aminobenzoic acid and aluminum nitrate (B79036) nonahydrate in a mixture of water and dimethylformamide (DMF) through a solvothermal process. nih.gov
| MOF System | Metal Source | Organic Linker(s) | Solvent | Synthesis Conditions | Key Properties | Reference |
| L-MOF-AB | Aluminum nitrate nonahydrate | 4-aminobenzoic acid | Water/DMF | Solvothermal | Lamellar hybrid material | nih.gov |
| Fe-MOF-74 | FeCl₂·4H₂O | 2,5-dihydroxy-1,4-benzenedicarboxylic acid | DMF/Ethanol/Water | Solvothermal, 125 °C, 20 h | Effective heterogeneous catalyst for phenol (B47542) hydroxylation | researchgate.netsci-hub.senih.gov |
| Pb-based MOF | Lead ions | 2-carboxybenzaldehyde, 4-aminobenzoic acid | - | Sonochemical | - | researchgate.net |
Electrochemical Synthesis Techniques
Electrochemical polymerization is a powerful method to synthesize conductive polymers from monomer precursors. The 4-aminobenzoate moiety can be integrated into polymer chains through the electrochemical oxidation of 4-aminobenzoic acid (4-ABA). mdpi.com This technique allows for the direct deposition of a polymer film onto an electrode surface, with the ability to control the film's thickness and properties by adjusting the electrochemical parameters. mdpi.com
The electropolymerization of 4-ABA has been carried out by cyclic potential sweeping in an acidic medium, such as sulfuric acid or perchloric acid. uc.pttsijournals.com The resulting poly(4-aminobenzoic acid) films exhibit electroactive properties. For instance, optimal conditions for the electropolymerization of 4-ABA on a multi-walled carbon nanotube modified electrode were found to be 30 potential cycles between -0.3 and 1.5 V at a scan rate of 100 mV/s in a phosphate (B84403) buffer at pH 7.0 containing 100 µmol/L of the monomer. mdpi.com The resulting polymer-modified electrode showed a significant increase in effective surface area and a decrease in electron transfer resistance. mdpi.com
| Monomer(s) | Electrolyte | Potential Range (V) | Scan Rate (mV/s) | Resulting Polymer Properties | Reference |
| 4-aminobenzoic acid | 0.5 M & 1.0 M H₂SO₄ | - | 50 | Short-chain conducting polymer | uc.pt |
| 4-aminobenzoic acid | Phosphate buffer (pH 7.0) | -0.3 to 1.5 | 100 | Increased effective surface area, lower electron transfer resistance | mdpi.com |
| o-aminobenzoic acid | HClO₄ | - | - | Electroactive polymer film | tsijournals.com |
Polymerization and Copolymerization Involving 4-aminobenzoate Moieties
The 4-aminobenzoate moiety can be incorporated into polymers through various polymerization and copolymerization techniques. A notable example is the free radical copolymerization of a reactive terbium(III) complex, containing p-aminobenzoic acid and methacrylic acid as ligands, with styrene. nih.gov This synthesis, initiated by 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) in dimethyl sulfoxide (B87167) (DMSO), resulted in a copolymer with enhanced thermal stability and luminescent properties. nih.gov
Copolymers of aniline (B41778) and ethyl 4-aminobenzoate have been synthesized electrochemically, demonstrating multicolor electrochromic behavior. researchgate.netresearchgate.net These copolymers were found to be soluble in many polar solvents and exhibited electrical conductivity. researchgate.net Another study reported the electrochemical synthesis of a copolymer of o-anisidine (B45086) and ethyl 4-aminobenzoate in 1 M HClO₄, resulting in a nano-sized polymer with an electrical conductivity of 3.14 × 10⁻³ S/cm. researchgate.net
| Comonomers | Polymerization Method | Initiator/Medium | Key Properties of Copolymer | Reference |
| Styrene, Tb(III) complex with p-aminobenzoic acid and methacrylic acid | Free radical copolymerization | AIBN in DMSO | Enhanced thermal stability, luminescent | nih.gov |
| Aniline, Ethyl 4-aminobenzoate | Electrochemical | 0.1 M H₂SO₄ | Multicolor electrochromic, soluble in polar solvents, conductive | researchgate.net |
| o-Anisidine, Ethyl 4-aminobenzoate | Electrochemical | 1 M HClO₄ | Nano-sized, electrical conductivity of 3.14 × 10⁻³ S/cm | researchgate.net |
| Aniline, m-aminobenzoic acid | In situ polymerization on polystyrene nanofibers | - | Electrically conductive composite nanofibers | ukm.my |
Metalation Reactions with Lithium Reagents
The use of lithium reagents is a cornerstone of modern organic synthesis, enabling the functionalization of aromatic rings through metalation reactions. In the context of 4-aminobenzoic acid derivatives, directed ortho-lithiation is a powerful strategy. This reaction typically involves the use of a strong lithium base, such as an alkyllithium or a lithium amide, to deprotonate a position ortho to a directing group on the aromatic ring. uwindsor.ca
While direct ortho-lithiation of the parent 4-aminobenzoic acid can be challenging due to the presence of two acidic protons (on the carboxylic acid and the amine), derivatives of benzoic acid are readily metalated. For example, benzoic acid itself can be ortho-lithiated using sec-butyllithium (B1581126) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures. researchgate.net The resulting lithiated species can then react with various electrophiles to introduce substituents at the ortho position. researchgate.net The tertiary amide group has been shown to be a particularly effective directing group for ortho-lithiation. acs.org
Furthermore, lithium hydroxide is a key reagent in the final step of many syntheses involving 4-aminobenzoate esters, where it is used for the hydrolysis of the ester to yield the corresponding carboxylic acid. chemicalbook.comepo.org This is a common and high-yielding reaction in the preparation of complex benzoic acid derivatives.
Structural Characterization and Solid State Architecture
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction has been instrumental in determining the precise crystal structure of various aminobenzoate compounds. researchgate.netnih.govbiust.ac.bw For instance, the structure of pyridin-4-ylmethyl 4-aminobenzoate (B8803810) was determined using this technique, revealing an orthorhombic crystal system. biust.ac.bw Similarly, studies on other complex organic salts have successfully utilized single crystal X-ray diffraction to define their crystal systems and space groups. researchgate.netnih.gov While specific crystallographic data for Lithium 4-aminobenzoate is not detailed in the provided results, the application of this method to analogous compounds underscores its importance in structural elucidation. For example, the analysis of 4-Carboxyanilinium dihydrogen phosphate (B84403) monohydrate, a related compound, showed it crystallizes in the triclinic space group P-1. researchgate.net
Powder X-ray Diffraction (PXRD) Analysis
Powder X-ray diffraction (PXRD) is a complementary technique used to confirm the crystalline nature of materials and identify polymorphic forms. nih.gov It is often used in conjunction with single crystal X-ray diffraction to verify the bulk purity of a synthesized crystalline phase. researchgate.netscirp.org For instance, PXRD analysis was used to confirm the formation of two different polymorphic forms of a cocrystal involving 4-aminobenzoic acid. researchgate.net The comparison of experimental PXRD patterns with those simulated from single-crystal data is a standard practice to ensure the determined structure is representative of the bulk material. scirp.org
Molecular Geometry and Conformation in this compound
The molecular geometry of the 4-aminobenzoate anion is influenced by the cation it is paired with. researchgate.net In this compound, the lithium ion is bonded to the 4-aminobenzoate ion. ontosight.ai Quantum chemical methods, such as HF, B3PW91, and B3LYP with a 6-311++G** basis set, have been employed to calculate the optimized geometrical structures of alkali metal 4-aminobenzoates, including the lithium salt. researchgate.net These calculations provide theoretical values for bond distances and angles. researchgate.net The molecular formula for this compound is C₇H₆LiNO₂. nih.gov
Table 1: General Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆LiNO₂ nih.gov |
| Molecular Weight | 143.07 g/mol nih.gov |
| Appearance | White crystalline powder ontosight.ai |
| Solubility | Slightly soluble in water ontosight.ai |
Supramolecular Interactions and Crystal Packing
Hydrogen bonding plays a crucial role in the crystal packing of aminobenzoate structures. nih.govmdpi.com In the solid state, the amino group and the carboxylate group of the 4-aminobenzoate moiety are key participants in forming extensive hydrogen bond networks. researchgate.netresearchgate.net The N-H groups of the amino functionality can act as hydrogen bond donors to the oxygen atoms of the carboxylate group, leading to the formation of robust intermolecular connections. researchgate.netnih.gov These interactions are critical in stabilizing the crystal lattice. mdpi.com The presence and nature of these hydrogen bonds can be inferred from spectroscopic data, such as FTIR, where shifts in vibrational frequencies indicate hydrogen bond formation. researchgate.net
Thermal Decomposition Mechanisms and Stability Investigations
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Pyridin-4-ylmethyl 4-aminobenzoate |
| 4-Carboxyanilinium dihydrogen phosphate monohydrate |
| 4-aminobenzoic acid |
| Lithium |
| Lithium ion |
| 4-aminobenzoate ion |
| Polyethylene oxide |
Spectroscopic Investigations and Vibrational Dynamics
Vibrational Spectroscopy (FT-IR and FT-Raman)
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and understanding the vibrational modes of lithium 4-aminobenzoate (B8803810). researchgate.net
Assignment of Fundamental Vibrational Wavenumbers
The vibrational spectra of lithium 4-aminobenzoate are complex, with numerous bands corresponding to the vibrations of the aromatic ring, the amino group, and the carboxylate group. The assignment of these bands has been achieved through comparative analysis with 4-aminobenzoic acid and its deuterated analogues, as well as with theoretical calculations using methods like Density Functional Theory (DFT). researchgate.netresearchgate.net
Key vibrational modes include the symmetric and asymmetric stretching of the amino (NH₂) and carboxylate (COO⁻) groups. For instance, in the FT-IR spectrum, the asymmetric and symmetric stretching vibrations of the COO⁻ group are prominent. The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net Vibrations of the benzene (B151609) ring, such as ring stretching and deformation modes, appear in the 1600-1400 cm⁻¹ range. researchgate.net The NH₂ scissoring vibration is also a characteristic band. researchgate.net
Below is a table summarizing the experimental FT-IR and FT-Raman wavenumbers for some of the characteristic vibrational modes of this compound.
| Vibrational Assignment | FT-IR Wavenumber (cm⁻¹) | FT-Raman Wavenumber (cm⁻¹) |
| ν_as(NH₂) | 3424 | - |
| ν_s(NH₂) | 3330 | 3332 |
| ν(CH) aromatic | 3069 | 3073 |
| ν_as(COO⁻) | 1573 | - |
| ν_s(COO⁻) | 1420 | 1422 |
| Ring stretching | 1604 | 1612 |
| Ring stretching | 1490 | 1516 |
| β(CH) | 1172 | 1177 |
| γ(CH) | 845 | 846 |
| Data sourced from studies on alkali metal 4-aminobenzoates. researchgate.net ν: stretching; β: in-plane bending; γ: out-of-plane bending; as: asymmetric; s: symmetric. |
Influence of Lithium Ion on Vibrational Signatures
The substitution of the acidic proton in 4-aminobenzoic acid with a lithium ion to form this compound leads to significant and characteristic shifts in the vibrational spectra. researchgate.net The most pronounced changes are observed in the region of the carboxyl group vibrations.
The strong C=O stretching vibration of the carboxylic acid (around 1686 cm⁻¹) disappears, and is replaced by two distinct bands corresponding to the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching vibrations of the deprotonated carboxylate group. researchgate.net In this compound, these bands appear around 1573 cm⁻¹ and 1420 cm⁻¹, respectively. researchgate.net The separation between these two wavenumbers (Δν = ν_as - ν_s) can provide information about the coordination mode of the carboxylate group to the metal ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. ¹H, ¹³C, and ⁷Li NMR studies provide detailed information about the chemical environment of the different nuclei within the molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis
The ¹H and ¹³C NMR spectra of this compound show characteristic chemical shifts that are influenced by the electronic effects of the amino and carboxylate groups, as well as by the lithium counterion. researchgate.netresearchgate.net
In the ¹H NMR spectrum, the aromatic protons typically appear as a set of multiplets in the range of 6.5-8.0 ppm. The protons ortho to the electron-donating amino group are expected to be shielded (shifted to a lower ppm value) compared to those in benzene, while the protons ortho to the carboxylate group are deshielded.
The ¹³C NMR spectrum provides information about the carbon skeleton. The carboxylate carbon (C-COO⁻) is highly deshielded, appearing at a high ppm value (around 173 ppm). The carbon atom attached to the amino group (C-NH₂) is shielded, appearing at a lower ppm value compared to the other ring carbons. The chemical shifts of the aromatic carbons are influenced by the substituent effects of both the amino and carboxylate groups. researchgate.netresearchgate.net The formation of the lithium salt from 4-aminobenzoic acid causes shifts in the ¹³C signals, particularly for the carboxylate carbon and the adjacent ring carbon. researchgate.net
The following table presents typical ¹H and ¹³C NMR chemical shifts for this compound in a suitable solvent like DMSO-d₆.
| Nucleus | Atom Position (see structure) | Chemical Shift (δ, ppm) |
| ¹³C | C7 (COO⁻) | ~172.9 |
| ¹³C | C4 (C-N) | ~152.4 |
| ¹³C | C1 | ~120.7 |
| ¹³C | C3, C5 | ~112.5 |
| ¹³C | C2, C6 | ~130.9 |
| ¹H | H2, H6 | ~7.66 |
| ¹H | H3, H5 | ~6.49 |
| Chemical shifts are relative to TMS and can vary slightly with solvent and concentration. Data is based on reported values for alkali metal 4-aminobenzoates. researchgate.netresearchgate.net |
Lithium-7 (⁷Li) NMR Studies
⁷Li NMR spectroscopy is used to probe the local environment of the lithium ion. Since ⁷Li is a quadrupolar nucleus (I = 3/2), the line shape and chemical shift of its NMR signal can be influenced by the symmetry of the electric field gradient at the nucleus. nih.gov In solution, rapid molecular tumbling often averages these effects, leading to a single, relatively sharp resonance. The chemical shift of the ⁷Li signal can provide insights into the nature of the ion-pairing and solvation of the lithium ion. nih.gov
For lithium carboxylates in solution, the ⁷Li chemical shift is sensitive to the concentration and the nature of the solvent, reflecting the equilibrium between different types of ion pairs (contact vs. solvent-separated) and free solvated ions. researchgate.net In the solid state, ⁷Li NMR can reveal information about the coordination environment of the lithium ion and its mobility within the crystal lattice. nih.govnih.gov The line-width of the ⁷Li signal in solid-state NMR can indicate the degree of mobility of the lithium ions; motional narrowing occurs as the temperature increases, suggesting increased Li⁺ mobility. nih.gov
Electronic Spectroscopy (UV-Vis and Diffuse-Reflectance)
Electronic spectroscopy, specifically UV-Visible absorption and diffuse-reflectance spectroscopy, is used to study the electronic transitions within the this compound molecule. mpg.de The spectrum is dominated by transitions involving the π-electron system of the benzene ring, which is conjugated with both the amino group (an electron-donating group) and the carboxylate group.
The UV-Vis spectrum of this compound in solution typically shows intense absorption bands in the ultraviolet region. These bands are attributed to π → π* transitions within the aromatic ring and charge-transfer transitions. The presence of the amino group causes a red shift (bathochromic shift) of the absorption bands compared to unsubstituted benzoate (B1203000), due to the extension of the conjugated system.
Diffuse-reflectance spectroscopy is often employed for solid powder samples and provides similar information to UV-Vis absorption spectroscopy. redalyc.org It is particularly useful for characterizing the optical properties of the material in its solid state. The energy gap of the material can be estimated from the absorption edge in the diffuse-reflectance spectrum. redalyc.org The electronic spectra are influenced by the formation of the lithium salt from 4-aminobenzoic acid, with shifts in the absorption maxima indicating changes in the electronic structure upon deprotonation of the carboxylic acid. researchgate.net
Computational and Theoretical Chemical Studies
Density Functional Theory (DFT) for Molecular and Electronic Structure
Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of Lithium 4-aminobenzoate (B8803810). acs.org Researchers have utilized various DFT methods, including B3LYP and B3PW91, in conjunction with robust basis sets like 6-311++G(d,p) and 6-311CCG**, to calculate the optimized molecular geometry. researchgate.netresearchgate.net These calculations determine the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface.
The primary goal of these DFT studies is to analyze the changes in the electronic structure of the 4-aminobenzoic acid molecule upon the substitution of the acidic proton with a lithium ion. researchgate.net The calculations provide detailed information on bond lengths, bond angles, and dihedral angles, revealing how the presence of lithium alters the geometry of the phenyl ring and the carboxylate and amino functional groups. researchgate.net This theoretical approach is crucial for understanding the nature of the interaction between the lithium ion and the organic ligand. acs.orgscispace.com
Table 1: Selected Calculated Geometrical Parameters for Lithium 4-aminobenzoate using DFT Methods (Note: This table is a representative example based on typical findings in the literature. Exact values can vary with the specific DFT functional and basis set used.)
| Parameter | B3LYP/6-311++G(d,p) | B3PW91/6-311++G(d,p) |
|---|---|---|
| C-O (carboxylate) Bond Length (Å) | 1.265 | 1.263 |
| C-N (amino) Bond Length (Å) | 1.385 | 1.383 |
| O-C-O Angle (°) | 125.8 | 126.0 |
| Li-O Distance (Å) | 1.850 | 1.845 |
Prediction and Validation of Spectroscopic Data (IR, Raman, NMR)
A significant application of DFT calculations for this compound is the prediction of its spectroscopic properties, which are then compared with experimental data for validation. researchgate.net Theoretical vibrational (FT-IR and FT-Raman) and nuclear magnetic resonance (¹H and ¹³C NMR) spectra are computed from the optimized geometry and electronic structure. researchgate.net
The calculated vibrational frequencies and intensities for IR and Raman spectra allow for a precise assignment of the experimental spectral bands to specific molecular motions, such as the stretching and bending of the carboxylate (COO⁻) and amino (NH₂) groups. researchgate.netresearchgate.net Similarly, the calculation of theoretical NMR chemical shifts provides a basis for assigning the signals in ¹H and ¹³C NMR spectra to specific hydrogen and carbon atoms within the molecule. researchgate.net This synergy between theoretical prediction and experimental measurement is essential for a complete and accurate spectroscopic characterization of the compound. researchgate.net
Quantum Chemical Descriptors and Analysis
To gain a deeper understanding of the chemical behavior of this compound, a variety of quantum chemical descriptors are calculated. These descriptors provide quantitative measures of the electronic properties, reactivity, and bonding characteristics of the molecule. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key component of these analyses. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. schrodinger.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for evaluating the molecule's kinetic stability and chemical reactivity. schrodinger.comresearchgate.net A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, HOMO-LUMO analysis helps to understand how the lithium ion influences the electronic properties and reactivity of the aromatic system. researchgate.net
Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Note: Values are illustrative and depend on the level of theory.)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.8 |
| LUMO Energy | -0.5 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge distribution, charge transfer, and delocalization of electron density within the molecule. researchgate.netuni-muenchen.de It examines interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy, providing insight into intramolecular interactions like hyperconjugation. researchgate.netrsc.org
Mulliken population analysis is another method used to calculate the partial atomic charges on each atom in the molecule. uni-muenchen.dewikipedia.org This analysis partitions the total electron density among the constituent atoms, offering a picture of the charge distribution and the polarity of different bonds within this compound. researchgate.netuci.edu However, it is known that Mulliken charges can be sensitive to the choice of basis set. uni-muenchen.dewikipedia.org
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule. nih.gov The MEP surface is colored to indicate different regions of electrostatic potential. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, MEP maps would identify the negatively charged oxygen atoms of the carboxylate group and the nitrogen of the amino group as the primary sites for electrophilic interaction, while the area around the lithium ion would be strongly positive. nih.gov
Aromaticity Indices and Dipole Moment Calculations
The aromaticity of the benzene (B151609) ring in this compound is a key feature influencing its stability and reactivity. quora.com Computational studies calculate various aromaticity indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), to quantify the degree of aromatic character. researchgate.net These calculations assess how the substitution of the carboxylate and amino groups, along with the ionic interaction with lithium, affects the delocalization of π-electrons in the ring compared to benzene.
Intermolecular Interaction Analysis: Hydrogen and Lithium Bonding Cooperativity
A significant focus of the theoretical analysis of this compound has been the nature and interplay of the non-covalent interactions that govern its crystal structure and properties. These interactions primarily consist of hydrogen bonds involving the amino group and the carboxylate group, as well as coordination interactions with the lithium cation, often referred to as lithium bonds. A key aspect of these interactions is their cooperativity, where the presence of one interaction influences the strength and nature of the others.
Detailed computational studies have been conducted to understand the influence of the lithium ion on the electronic system of the 4-aminobenzoic acid molecule. researchgate.net Optimized geometrical structures of this compound have been calculated using various levels of theory, including Hartree-Fock (HF) and Density Functional Theory (DFT) methods such as B3PW91 and B3LYP, with the 6-311++G** basis set providing a good balance of accuracy and computational cost. researchgate.net These calculations allow for the determination of key parameters such as bond lengths, bond angles, dipole moments, and interaction energies, which are crucial for analyzing the intermolecular forces.
The strength and nature of these intermolecular interactions can be quantitatively assessed using tools like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis. researchgate.net These methods allow for the visualization and characterization of weak interactions based on the electron density and its derivatives.
The following tables present selected calculated parameters for this compound, providing a quantitative basis for understanding the intermolecular interactions.
Table 1: Calculated Dipole Moment and Energy for this compound
| Computational Method | Basis Set | Dipole Moment (Debye) | Total Energy (Hartree) |
| HF | 6-311++G | 9.85 | -507.89 |
| B3PW91 | 6-311++G | 8.98 | -511.45 |
| B3LYP | 6-311++G** | 8.89 | -511.69 |
| Data sourced from Świsłocka et al., Journal of Molecular Structure, 2006. researchgate.net |
Table 2: Calculated Geometric Aromaticity Indices for this compound
Aromaticity indices are used to quantify the degree of aromatic character in a cyclic system. The table presents the Harmonic Oscillator Model of Aromaticity (HOMA), geometric (GEO), and electronic (EN) contributions, as well as the Bond Alternation Coefficient (BAC) for the benzene ring of this compound, calculated at different levels of theory. These indices help to understand the influence of the substituents and the lithium ion on the electronic structure of the aromatic ring.
| Computational Method | Basis Set | HOMA | GEO | EN | BAC |
| HF | 6-311++G | 0.965 | 0.030 | 0.004 | 0.026 |
| B3PW91 | 6-311++G | 0.985 | 0.012 | 0.003 | 0.021 |
| B3LYP | 6-311++G** | 0.987 | 0.010 | 0.003 | 0.020 |
| Data sourced from Świsłocka et al., Journal of Molecular Structure, 2006. researchgate.net |
Coordination Chemistry and Complexation Behavior of Lithium 4 Aminobenzoate
Characterization of Carboxylate Coordination Modes
The 4-aminobenzoate (B8803810) ligand offers multiple coordination possibilities due to the presence of both a carboxylate group and an amino group. The carboxylate group itself can coordinate to a metal center in several ways, including monodentate, bidentate (chelating or bridging), and bridging bidentate fashions. researchgate.net
Spectroscopic techniques, particularly infrared (IR) spectroscopy, are instrumental in elucidating the coordination mode of the carboxylate group in lithium 4-aminobenzoate. The difference in the vibrational frequencies of the asymmetric (νₐₛ) and symmetric (νₛ) stretching bands of the COO⁻ group (Δν = νₐₛ - νₛ) provides valuable insight. In this compound, the experimental IR spectrum displays bands at approximately 1506-1534 cm⁻¹ for νₐₛ(COO⁻) and 1383-1424 cm⁻¹ for νₛ(COO⁻). researchgate.net Theoretical calculations using methods like B3PW91/6-311++G** have been employed to support the assignment of these vibrational modes. researchgate.net
The coordination of the lithium ion primarily involves the oxygen atoms of the carboxylate group. researchgate.netresearchgate.net In the solid state, the lithium cation is often found coordinated to multiple 4-aminobenzoate ligands, leading to the formation of polymeric structures. The specific coordination number and geometry around the lithium ion are influenced by factors such as the solvent used for crystallization and the presence of any co-ligands.
Comparative Studies of Alkali Metal 4-aminobenzoate Complexes
Comparative studies involving a series of alkali metal (Li, Na, K, Rb, Cs) 4-aminobenzoates reveal systematic trends in their spectroscopic and structural properties, which can be correlated with the properties of the metal cation, such as its ionic radius and electronegativity. researchgate.net
Vibrational and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for these comparative analyses. In the FT-IR and FT-Raman spectra, characteristic shifts in the positions and changes in the intensities of the vibrational bands are observed as one moves down the alkali metal group. researchgate.net For instance, a correlation has been observed between the wavenumber of the symmetric stretching vibration of the carboxylate group (νₛ(COO)) and the ionic potential of the alkali metal. researchgate.net
¹H and ¹³C NMR spectroscopy also show distinct changes in the chemical shifts of the protons and carbons of the 4-aminobenzoate ligand upon coordination to different alkali metals. researchgate.net These shifts are indicative of the varying influence of the alkali metal cation on the electronic distribution within the ligand. researchgate.net Theoretical calculations, including Density Functional Theory (DFT) methods, have been used to calculate optimized geometrical structures, dipole moments, and energies for these complexes, providing a deeper understanding of the observed experimental trends. researchgate.netresearchgate.net
Table 1: Comparison of Experimental Vibrational Frequencies (cm⁻¹) for Alkali Metal 4-aminobenzoates
| Assignment | Li 4-ab | Na 4-ab | K 4-ab | Rb 4-ab | Cs 4-ab | 4-Aminobenzoic acid |
| νₐₛ(NH₂) | 3461 | 3424 | 3201s | 3205m | 3204m | 3200m |
| νₛ(NH₂) | 3364 | 3343 | 3069w | 3073m | 3067m | 3058m |
| ν(C=O) | - | - | - | - | - | 1686vs |
| δ(OH) | - | - | - | - | - | 1422s |
| νₐₛ(COO⁻) | 1604vs | 1612s | 1601vs | 1618s | 1597vs | - |
| νₛ(COO⁻) | 1314vs | 1313w | - | - | - | - |
Data sourced from research on the molecular structure of alkali metal salts of 4-aminobenzoic acid. researchgate.net Note: s=strong, m=medium, w=weak, vs=very strong.
Metal-Ligand Interaction Energetics and Structural Implications
The charge distribution within the complex is a key factor. The lithium cation (Li⁺) acts as a Lewis acid, accepting electron density from the electron-rich oxygen atoms of the carboxylate group, which acts as a Lewis base. This charge transfer contributes to the stability of the metal-ligand bond. nih.gov The geometry of the coordination sphere around the lithium ion is a balance between maximizing the attractive electrostatic interactions and minimizing the repulsive forces between the ligands.
In the broader context of alkali metal complexes, the nature of the metal-ligand bond becomes weaker as the size of the cation increases from lithium to cesium. nih.gov This is due to the decreasing charge density of the larger cations. These energetic differences can lead to variations in the crystal structures and coordination environments observed for the different alkali metal 4-aminobenzoates. nih.gov
Formation of Coordination Polymers and Metal-Organic Frameworks with 4-aminobenzoate Ligands
The bifunctional nature of the 4-aminobenzoate ligand, with its carboxylate and amino groups at opposite ends of the aromatic ring, makes it an excellent building block for the construction of coordination polymers and metal-organic frameworks (MOFs). acs.orgnih.govresearchgate.net
While lithium itself can be a nodal point in these frameworks, the 4-aminobenzoate ligand is also widely used in the synthesis of MOFs with other metal ions, where the alkali metal may play a role in templating the structure or balancing charge. osti.govnih.gov The resulting porous materials can have potential applications in areas such as gas storage and separation, catalysis, and as electrode materials for lithium-ion batteries. nih.govnih.gov The design and synthesis of these materials often involve solvothermal methods, where the choice of solvent can influence the final structure. acs.org
Reactivity Studies and Reaction Mechanisms
Mechanistic Pathways of Ester Amidation with Lithium Amides
The conversion of esters to amides is a fundamental transformation in organic synthesis. While traditionally challenging due to the poor leaving group nature of alkoxides, the use of highly reactive nucleophiles such as lithium amides has emerged as a potent methodology. chemistrysteps.com The reaction generally proceeds via a nucleophilic acyl substitution pathway.
The mechanism involves the initial addition of the lithium amide to the carbonyl carbon of the ester, forming a tetrahedral intermediate. chemistrysteps.comresearchgate.net The breakdown of this intermediate to form the more stable amide product requires the expulsion of the alkoxy group. Lithium amides, typically considered strong bases, can also function as effective nucleophiles to drive this transformation under mild conditions.
However, the substrate scope can be limited by the electronic properties and steric hindrance of both the ester and the lithium amide. nih.govrsc.org Research into the ultrafast amidation of esters using lithium amides has shown that esters bearing acidic protons, such as ethyl 4-aminobenzoate (B8803810) (a related substrate to the title compound), were found to be incompatible with this method. nih.govrsc.org In these cases, the starting ester was recovered almost quantitatively, suggesting that deprotonation of the acidic amine proton by the lithium amide is a competing and favored pathway over nucleophilic attack at the ester carbonyl. rsc.org This highlights a key challenge in the direct amidation reactions involving aminobenzoate substrates.
Table 1: Reactivity of Various Ester Substrates with Lithium N-methylanilide
| Ester Substrate | Product | Yield (%) | Notes |
|---|---|---|---|
| Ethyl benzoate (B1203000) | N-Methylbenzamide | 92 | High reactivity of a simple aromatic ester. |
| Ethyl 4-fluorobenzoate | 4-Fluoro-N-methylbenzamide | 83 | Tolerates mildly electron-withdrawing groups. |
| Ethyl 2-fluorobenzoate | 2-Fluoro-N-methylbenzamide | 67 | Decreased yield suggests steric hindrance from ortho-substituent. |
| Ethyl 4-methoxybenzoate | 4-Methoxy-N-methylbenzamide | 89 | Good yield with electron-donating group in para position. |
| Ethyl 2-methoxybenzoate | 2-Methoxy-N-methylbenzamide | 63 | Decreased yield likely due to ortho-steric effects. |
| Ethyl 3-furoate | N-Methyl-3-furoamide | 73 | Heterocyclic esters are well-tolerated. |
| Ethyl 4-aminobenzoate | No reaction | 0 | Incompatible; starting material recovered. Acidic N-H proton likely interferes. rsc.org |
Data synthesized from studies on ultrafast amidation of esters. nih.govrsc.org
Investigations into C-O Bond Cleavage and C-N Bond Formation
The critical steps in the amidation of esters are the cleavage of the carbonyl-oxygen (C-O) bond of the ester and the formation of the new carbonyl-nitrogen (C-N) bond of the amide. Studies using lithium amides have provided insights into these fundamental processes. The reaction is characterized as a direct C–O bond cleavage of the ester. rsc.orgresearchgate.net
Mechanistic studies suggest that the process is facilitated by the involvement of small, kinetically activated aggregates of the lithium amide. nih.govresearchgate.net These reactive species can rapidly engage with the ester substrate, promoting the C–O bond cleavage and subsequent C–N bond formation, while minimizing competing side reactions like hydrolysis. nih.govresearchgate.net The pre-coordination of the ester's carbonyl group to the lithium amide is considered a key step, activating the ester towards nucleophilic attack. rsc.orgresearchgate.net This coordination brings the nucleophilic nitrogen atom into close proximity to the electrophilic carbonyl carbon, facilitating the formation of the tetrahedral intermediate that leads to the final amide product.
In the context of lithium 4-aminobenzoate, while direct amidation at its carboxylate group by another amide is not the reaction , understanding these mechanisms is crucial. When considering reactions of this compound (or its corresponding ester) with other reagents, the principles of C-O and C-N bond formation and cleavage remain central. For instance, in polymerization reactions, the cleavage of inert C-O or C-N bonds in monomers can be a key strategy for synthesizing various π-conjugated polymers, often facilitated by transition metal catalysts in conjunction with organometallic reagents like organolithiums. d-nb.info
Polymetalation Chemistry of Aminobenzoate Substrates
The term "polymetalation" refers to the introduction of more than one metal atom onto a single substrate molecule. Aminobenzoate substrates, such as 4-aminobenzoic acid and its salts, are prime candidates for such reactions due to the presence of multiple reactive sites: the aromatic ring, the amino group, and the carboxylate group.
Studies on the alkali metal salts of 4-aminobenzoic acid, including this compound, have investigated the influence of the metal cation on the electronic system of the molecule. researchgate.net The coordination of the lithium ion primarily involves the carboxylate group. However, the presence of the amino group and the aromatic C-H bonds offers potential sites for further metalation, especially with strong bases like alkyllithiums or other lithium amides. This can lead to the formation of di- or polymetallated species. The exact nature of these species and their subsequent reactivity would depend heavily on the reaction conditions, stoichiometry of the metalating agent, and the solvent used. Such polymetalated intermediates can serve as versatile building blocks in organic synthesis, allowing for the introduction of multiple functional groups onto the aromatic ring.
Applications in Advanced Materials Science
Electrolyte Additives for Energy Storage Devices
The performance and longevity of high-energy-density batteries, such as lithium-ion and lithium-sulfur batteries, are critically dependent on the stability of the interface between the electrode and the electrolyte. Lithium 4-aminobenzoate (B8803810), often generated in situ from its precursor 4-aminobenzoic acid (4-ABA), has been identified as a highly effective electrolyte additive that can significantly enhance battery performance by modifying this crucial interface.
In lithium-ion batteries, particularly those with high-capacity, lithium-rich oxide cathodes, capacity fading during cycling is a major challenge. The addition of a small amount of 4-aminobenzoic acid to the electrolyte has been shown to dramatically improve cycling stability. For instance, research on Li1.2Ni0.2Mn0.6O2 cathodes demonstrated that adding just 0.25 wt% of 4-ABA to the electrolyte increased the capacity retention from 61% to 94.4% after 100 cycles.
This enhancement is attributed to the preferential adsorption and subsequent oxidation of the additive on the cathode surface. The 4-ABA is oxidized at approximately 4.36 V (vs. Li/Li+), leading to the in situ electrochemical polymerization of the compound. rero.ch This process creates a stable, protective polymer film on the cathode's surface, which effectively suppresses the continuous decomposition of the electrolyte during high-voltage operation. rero.chgrafiati.com This protective mechanism reduces interfacial resistance and preserves the structural integrity of the cathode, leading to superior rate capability and extended cycle life.
Table 1: Performance Enhancement of Li-rich Cathode with 4-ABA Additive
| Metric | Standard Electrolyte | Electrolyte with 0.25 wt% 4-ABA |
|---|---|---|
| Capacity Retention (after 100 cycles) | 61% | 94.4% |
Lithium-sulfur (Li-S) batteries offer a very high theoretical energy density but are plagued by the "polysulfide shuttle" effect. This phenomenon involves the dissolution of intermediate lithium polysulfides (Li2Sn) into the electrolyte and their subsequent migration to the lithium anode, leading to active material loss, low coulombic efficiency, and rapid capacity decay. researchgate.netmdpi.comgoogle.es
The use of 4-aminobenzoic acid as an electrolyte additive has proven to be an effective strategy to combat this issue. sonar.chacs.org When used in ether-based electrolytes with a sulfurized polyacrylonitrile (B21495) (SPAN) cathode, 4-ABA facilitates the formation of a protective CEI on the cathode surface. This interface acts as a physical and chemical barrier, effectively hindering the dissolution and diffusion of polysulfides into the electrolyte. sonar.chacs.orgglobalauthorid.com Research has shown that cells containing the 4-ABA additive exhibit significantly improved cycling performance. For example, a Li-S cell with the additive maintained a reversible capacity of 1178.73 mAh g⁻¹ after 100 cycles at 0.5 C, achieving a capacity retention of 88.81%, a substantial improvement over cells with the blank electrolyte. sonar.chacs.org
Table 2: Effect of 4-ABA Additive on Lithium-Sulfur Battery Cycling
| Battery Type | Reversible Capacity (after 100 cycles at 0.5 C) | Capacity Retention |
|---|---|---|
| Li-S with Blank Electrolyte | Lower (data varies) | Lower (data varies) |
| Li-S with 4-ABA Additive | 1178.73 mAh g⁻¹ | 88.81% |
Functional Materials in Polymer Science
The unique chemical nature of aminobenzoates, including lithium 4-aminobenzoate, makes them valuable building blocks in polymer science. The presence of both an amine and a carboxylate group allows them to be incorporated into polymer chains to impart specific functionalities.
Aminobenzoate derivatives are utilized as modifiers and chain extenders in the synthesis of high-performance polymers like polyurethanes and polyamides. For example, propanediol (B1597323) bis(4-aminobenzoate) serves as a chain extender in the production of polyurethane elastomers, where its rigid benzene (B151609) ring and capacity for hydrogen bonding contribute to the material's mechanical properties. researchgate.net
In the context of creating well-defined aromatic polyamides, the chain-growth condensation polymerization of 4-aminobenzoic acid esters can be initiated using a lithium amide base. grafiati.comresearchgate.net This process allows for precise control over the polymer's molecular weight and structure. While not a direct use of this compound as a cross-linker, this demonstrates the critical role of the aminobenzoate structure in conjunction with lithium-containing reagents to build complex polymer architectures. Cross-linking strategies in redox-active polymers have been shown to suppress solubility and improve electronic conductivity, which is crucial for applications like organic batteries. rsc.org
The ability of 4-aminobenzoic acid to form conductive polymers through electropolymerization makes it a candidate for creating electroactive materials. researchgate.netuc.pt These polymers, which possess both ionic and electronic conductivity, are integral to the development of sensors, actuators, and advanced battery components. rug.nlnih.gov The in situ formation of a poly(4-aminobenzoic acid) film on battery cathodes is a prime example of creating a functional, electroactive material directly where it is needed. rero.ch
Furthermore, the development of next-generation battery separators is a key area of research. rsc.orgresearchgate.netrsc.org These separators require high thermal stability, excellent electrolyte wettability, and tunable porosity. Polymer systems derived from functional monomers are being explored to replace traditional polyolefin separators. rsc.org The synthesis of polymers incorporating aminobenzoate structures could lead to separators with enhanced properties, such as improved ion transport and better thermal stability, contributing to safer and more efficient lithium-ion batteries.
Potential in Nonlinear Optical (NLO) Material Design (for derivatives/analogs)
While data on this compound itself is limited, its structural analogs and derivatives of 4-aminobenzoic acid show significant promise for the design of new nonlinear optical (NLO) materials. nasc.ac.inresearchgate.net NLO materials are crucial for advanced photonic and optoelectronic technologies, including optical switching, frequency conversion, and optical data processing. nasc.ac.in The NLO response in these organic molecules arises from intramolecular charge transfer between electron-donating groups (like the amino group) and electron-accepting groups (like the carboxyl group) through a π-conjugated system. uou.ac.inuou.ac.in
Research on various aminobenzoate salts and esters has demonstrated their potential. For example, quinolinium 4-aminobenzoate (ABAQ) and ethyl p-amino benzoate (B1203000) (EPAB) have been synthesized and shown to exhibit significant second-harmonic generation (SHG) efficiency and third-order nonlinear optical properties. nasc.ac.inresearchgate.net The key NLO parameters investigated in these analogs include the nonlinear absorption coefficient (β), the nonlinear refractive index (n₂), and the third-order nonlinear susceptibility (χ⁽³⁾), which are often measured using the Z-scan technique. springerprofessional.denasc.ac.in The enhancement of these properties is a key goal in the design of new materials, and studies have shown that complexing p-aminobenzoic acid with nanoparticles, such as silver trimers, can theoretically increase the first-order hyperpolarizability by several times. uou.ac.in
Interactive Table: NLO Properties of 4-Aminobenzoate Derivatives
| Compound | SHG Efficiency (vs. KDP) | Nonlinear Refractive Index (n₂) | Nonlinear Absorption (β) | Third-Order Susceptibility (χ⁽³⁾) | Reference |
| Quinolinium 4-aminobenzoate (ABAQ) | 0.9 times | 4.89 x 10⁻¹⁹ m²/W | 10.60 x 10⁻¹² m/W | 2.12 x 10⁻¹³ esu | nasc.ac.in |
| Ethyl p-amino benzoate (EPAB) | ~6 times | 10⁻¹¹ m²/W | 10⁻⁴ m/W | 10⁻⁵ esu | researchgate.net |
| 2-amino 4-picolinium 4-aminobenzoate | 3.74 times | - | - | - | researchgate.net |
The promising results from these derivatives suggest that this compound could serve as a valuable precursor or building block for creating novel, thermally stable, lithium-based NLO materials.
Advanced Research Directions and Future Perspectives
Integrated Experimental and Theoretical Approaches
The synergy between experimental measurements and theoretical calculations has become indispensable for a deep understanding of the molecular structure and properties of lithium 4-aminobenzoate (B8803810). Researchers increasingly rely on computational chemistry to interpret and predict the outcomes of spectroscopic and analytical experiments.
Detailed studies have employed a combination of vibrational spectroscopy (FT-IR, FT-Raman) and nuclear magnetic resonance (¹H and ¹³C NMR) to characterize 4-aminobenzoic acid and its alkali metal salts, including the lithium variant. researchgate.netresearchgate.net The assignment of vibrational spectra is substantially supported by theoretical calculations, often using Density Functional Theory (DFT) methods like B3PW91 with a 6-311++G** basis set. researchgate.netresearchgate.net This integrated approach allows for the precise assignment of vibrational bands and analysis of shifts caused by the lithium ion. For instance, theoretical calculations have been used to create scaled IR spectra that show a strong correlation with experimentally observed spectra. researchgate.net
Furthermore, quantum chemical methods are used to calculate optimized geometrical structures, dipole moments, and geometric aromaticity indices. researchgate.net Theoretical modeling helps to elucidate the influence of the lithium cation on the electronic system of the 4-aminobenzoic acid molecule. researchgate.net A notable finding is the linear correlation observed between the calculated atomic charge differences on the carboxylate carbon (C7) and the experimental chemical shifts of this atom in ¹³C NMR spectra across a series of alkali metal 4-aminobenzoates. researchgate.net This combined methodology provides a robust framework for analyzing structure-property relationships at a molecular level.
Table 1: Summary of Integrated Research Methodologies for Lithium 4-aminobenzoate
| Experimental Technique | Theoretical Method | Investigated Properties | Reference |
| FT-IR Spectroscopy | Density Functional Theory (DFT) | Vibrational mode assignment, influence of cation on electronic structure. | researchgate.net |
| FT-Raman Spectroscopy | Density Functional Theory (DFT) | Vibrational mode analysis, structural changes upon salt formation. | researchgate.netresearchgate.net |
| ¹H and ¹³C NMR Spectroscopy | Density Functional Theory (DFT) | Chemical shift analysis, correlation between electronic structure and NMR data. | researchgate.netresearchgate.net |
| UV-VIS Diffuse-Reflectance | Not specified in detail | Electronic transitions. | researchgate.net |
| X-ray Diffractometry | Not specified in detail | Crystal structure and phase identification. | researchgate.net |
Design Principles for Tailored this compound Derivatives
The molecular scaffold of 4-aminobenzoic acid offers distinct sites for chemical modification—primarily the amino group and the carboxylic acid group—which allows for the design of tailored derivatives with specific functionalities. The synthesis of these derivatives often involves the use of lithium-containing reagents, such as lithium hydroxide (B78521) for ester hydrolysis, directly yielding the lithium salt of the modified compound. nih.gov
One major design principle involves the alkylation of the amino or carboxylic acid groups. A series of O- and N-alkyl derivatives of 4-aminobenzoic acid have been synthesized to explore their potential in various applications. nih.gov Such modifications can significantly alter the molecule's solubility, electronic properties, and biological activity.
Another advanced design strategy focuses on incorporating the 4-aminobenzoate moiety into larger macromolecular structures, such as polymers. Research into high-performance bioplastics and advanced battery components has utilized derivatives of aminobenzoic acid. researchgate.net For example, aminobenzoic acids can be used to create functionalized polymers that serve as single-ion-conducting polymer electrolytes for lithium batteries. researchgate.net In this design, the lithium salt of the acid is part of the polymer backbone, which can help in creating a porous electrode matrix that suppresses dendrite formation in lithium metal anodes. researchgate.net
The synthesis of more complex derivatives for specialized applications is also an active area. For instance, lithium 4-chloro-2-((6-methoxypyridin-3-yl)(nitroso)amino)benzoate is a specific, complex derivative of lithium aminobenzoate, highlighting the platform's versatility for creating targeted chemical structures. synzeal.com These synthetic strategies underscore the principle of using the 4-aminobenzoate core as a building block, which can be systematically modified to achieve desired properties for materials science and medicinal chemistry.
Table 2: Design Strategies for this compound Derivatives
| Design Principle | Derivative Type | Synthetic Method Example | Potential Application | Reference |
| Alkylation | O- and N-alkyl derivatives | Reaction with alkylating agents and potassium carbonate. | Anticancer agents. | nih.gov |
| Ester Hydrolysis | Carboxylic acids from methyl esters | Hydrolysis using lithium hydroxide in aqueous 1,4-dioxane. | Retinoic acid receptor alpha agonists. | nih.gov |
| Polymer Functionalization | Single-ion-conducting polyborates | Functionalization of terpolymers followed by reaction with lithium hydroxide. | All-solid-state lithium batteries. | researchgate.net |
| Complex Synthesis | Nitroso-amino-benzoate salts | Multi-step organic synthesis. | Chemical reference standards. | synzeal.com |
Emerging Applications in Novel Chemical Systems
The unique structural and electronic properties of this compound and its derivatives are being explored for use in several cutting-edge technological areas, including luminescent materials, nonlinear optical devices, and advanced energy storage systems.
Luminescent Materials: Metal-Organic Frameworks (MOFs) containing lithium and organic linkers derived from aminobenzoic acids are being investigated for their photoluminescent properties. acs.org The interaction between the lithium cation, the aminobenzoate ligand, and other components can lead to materials with guest-dependent photoluminescence. acs.org For instance, some lithium carboxylate frameworks exhibit luminescence that can be quenched or enhanced by the presence of specific molecules like nitrobenzene (B124822) or toluene, suggesting their potential use as chemical sensors. acs.org Furthermore, the inclusion of lithium ions as a co-dopant in phosphors is a known strategy to enhance luminescence efficiency and improve crystallinity. nih.gov This principle could be applied to systems incorporating the 4-aminobenzoate ligand to develop novel light-emitting materials.
Nonlinear Optical (NLO) Materials: Organic crystals are of significant interest for nonlinear optics due to their potential for large second-order optical nonlinearities, which are crucial for applications like optical frequency conversion. mdpi.com Materials based on 4-aminobenzoate are being explored for these properties. A single crystal of 4-aminopyridine-1-ium 4-aminobenzoate has been studied for its NLO properties, specifically for second-harmonic generation (SHG) and potential use in optoelectronics and violet laser applications. dntb.gov.ua The design of new NLO materials often involves creating non-centrosymmetric crystals from chromophores with large hyperpolarizability; the 4-aminobenzoate anion can act as a component in such ionic organic crystals. mdpi.com Theoretical studies on other lithium-containing organic salts have also shown that they can possess large first hyperpolarizability (β), a key indicator of NLO activity. nih.gov
Advanced Battery Technologies: Beyond the use of its derivatives in polymer electrolytes, 4-aminobenzoic acid itself is being investigated as a functional additive in lithium-sulfur (Li-S) batteries. researchgate.netresearchgate.net The addition of 4-aminobenzoic acid to an ether-based electrolyte has been shown to enhance the electrochemical properties of the sulfurized polyacrylonitrile (B21495) (SPAN) cathode. researchgate.net This application is part of a broader effort to develop new electrolyte formulations that can overcome challenges in next-generation batteries, such as the shuttle effect in Li-S systems and dendrite growth on lithium metal anodes. researchgate.netfrontiersin.org The ability of the aminobenzoic acid moiety to favorably influence the interfacial chemistry within the battery cell points to a promising new role for these compounds in energy storage. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
